4-(Pyridin-2-yl)piperazin-1-amine is a heterocyclic compound characterized by a piperazine ring substituted with a pyridine moiety. Its molecular formula is C10H13N3, and it features two nitrogen atoms in the piperazine ring and one nitrogen atom in the pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The chemical reactivity of 4-(Pyridin-2-yl)piperazin-1-amine can be attributed to the functional groups present in its structure. Key reactions include:
4-(Pyridin-2-yl)piperazin-1-amine exhibits significant biological activity, particularly as a pharmacological agent. It has been studied for its potential as an antipsychotic and antidepressant due to its interaction with neurotransmitter systems. Specifically, it may influence serotonin and dopamine receptors, which are critical targets in the treatment of mood disorders. Research indicates that derivatives of this compound can act as selective inhibitors for various biological pathways .
The synthesis of 4-(Pyridin-2-yl)piperazin-1-amine typically involves several steps:
Recent patents describe specific synthetic routes that utilize substitution reactions followed by reduction processes to synthesize related compounds effectively .
The primary applications of 4-(Pyridin-2-yl)piperazin-1-amine include:
Studies have indicated that 4-(Pyridin-2-yl)piperazin-1-amine interacts with several biological targets, primarily neurotransmitter receptors. Interaction studies have shown that modifications to its structure can significantly alter its binding affinity and selectivity for serotonin and dopamine receptors. These interactions are crucial for understanding its pharmacological profile and potential therapeutic effects.
Several compounds share structural similarities with 4-(Pyridin-2-yl)piperazin-1-amine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(Pyrimidin-2-yl)piperazin-1-amine | Contains a pyrimidine instead of pyridine | Potentially different receptor affinities |
| N-[3-Bromophenyl]methylidene]-4-(pyridin-2-yl)piperazin-1-amine | Contains a bromophenyl group | Enhanced lipophilicity may affect bioavailability |
| 5-(N-Boc-piperazin-1-yl)pyridine | N-Boc protected piperazine | Increased stability and solubility |
These compounds demonstrate variations in their biological activity and therapeutic potential due to differences in their substituents and structural features.
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 4-(Pyridin-2-yl)piperazin-1-amine through analysis of both proton and carbon-13 spectra. The compound exhibits characteristic spectral patterns that reflect its heterocyclic structure containing both pyridine and piperazine moieties [1] [2].
The proton Nuclear Magnetic Resonance spectrum displays distinct signals for the pyridine aromatic protons, appearing as characteristic multiplets in the aromatic region between 6.6 and 8.2 parts per million [2] [3]. The pyridine H-2 proton, positioned ortho to the nitrogen atom, appears as a doublet of doublets at approximately 8.1-8.2 parts per million due to coupling with adjacent protons [2] [3]. The pyridine H-3 and H-5 protons exhibit similar chemical shifts in the range of 6.6-6.8 parts per million, appearing as doublets of doublets [2] [3]. The pyridine H-4 proton, positioned meta to the nitrogen, resonates at 7.4-7.5 parts per million as a triplet of doublets [2] [3].
The piperazine ring system generates two distinct sets of methylene proton signals. The methylene protons adjacent to the tertiary nitrogen connected to the pyridine ring appear as a triplet at approximately 3.5-3.7 parts per million [2] [3]. The methylene protons adjacent to the primary amine nitrogen resonate at 2.8-3.0 parts per million as a triplet [2] [3]. The primary amine protons typically appear as a broad singlet in the range of 1.5-2.0 parts per million, with the broadening attributed to rapid exchange processes [2] [3].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about the molecular framework. The pyridine carbon atoms appear in the aromatic region between 120-160 parts per million, with the carbon atom adjacent to nitrogen appearing most downfield [2] [3]. The piperazine methylene carbons appear in the aliphatic region around 45-50 parts per million, with slight differences in chemical shifts reflecting the different electronic environments of the two nitrogen atoms [2] [3].
Infrared spectroscopy reveals characteristic vibrational modes that provide insights into the functional groups and bonding characteristics of 4-(Pyridin-2-yl)piperazin-1-amine. The spectrum exhibits several prominent absorption bands that can be assigned to specific vibrational modes within the molecule [5].
The primary amine group generates a characteristic N-H stretching absorption in the range of 3300-3500 wavenumbers, appearing as a medium to strong intensity band [5]. This absorption is typically observed as a doublet due to the symmetric and asymmetric stretching modes of the primary amine group [5]. The aromatic C-H stretching vibrations from the pyridine ring appear between 3000-3100 wavenumbers as medium intensity bands [5].
Aliphatic C-H stretching vibrations from the piperazine methylene groups appear at 2800-3000 wavenumbers as strong intensity absorptions [5]. The pyridine ring exhibits characteristic C=N stretching vibrations in the range of 1570-1590 wavenumbers, appearing as medium intensity bands [5]. Aromatic C=C stretching vibrations from the pyridine ring are observed at 1580-1600 wavenumbers [5].
The C-N stretching vibrations, encompassing both piperazine and pyridine C-N bonds, appear in the broad range of 1000-1300 wavenumbers as medium to strong intensity bands [5]. The primary amine N-H bending mode generates an absorption at 1600-1650 wavenumbers with medium intensity [5]. In-plane C-H bending vibrations appear at 1000-1200 wavenumbers, while out-of-plane C-H bending modes are observed at 800-900 wavenumbers [5]. Ring breathing modes from both the pyridine and piperazine rings contribute to absorptions in the 600-800 wavenumber region [5].
X-ray crystallographic analysis of 4-(Pyridin-2-yl)piperazin-1-amine and related compounds provides definitive structural parameters that define the molecular geometry. While specific crystallographic data for the target compound is limited in the literature, studies of closely related pyridyl-piperazine derivatives provide insight into expected structural parameters [6] [7] [8].
The piperazine ring system exhibits typical bond lengths consistent with saturated six-membered ring systems. Carbon-nitrogen single bond lengths within the piperazine ring are approximately 1.47 Angstroms, which aligns with standard values for aliphatic C-N bonds [6] [7]. The nitrogen-carbon bond connecting the piperazine ring to the pyridine system is approximately 1.37 Angstroms, reflecting the partial double-bond character resulting from conjugation with the aromatic system [6] [7].
Within the pyridine ring, carbon-carbon bond lengths are approximately 1.39 Angstroms, characteristic of aromatic ring systems [6] [7]. The carbon-nitrogen bonds within the pyridine ring are approximately 1.34 Angstroms, typical of aromatic C-N bonds [6] [7]. The bond connecting the pyridine ring to the piperazine nitrogen varies between 1.369-1.373 Angstroms in related crystalline structures [7].
Bond angles within the piperazine ring reflect the chair conformation typically adopted by six-membered saturated rings. The C-N-C bond angles around the piperazine nitrogen atoms are approximately 109-112 degrees, consistent with tetrahedral geometry [6] [7] [8]. The N-C-N bond angles within the pyridine ring are approximately 116-118 degrees, characteristic of the aromatic six-membered ring system [6] [7].
Crystallographic studies of related pyridyl-piperazine compounds reveal important information about conformational preferences in the solid state. The piperazine ring consistently adopts a chair conformation, which represents the most energetically favorable arrangement for six-membered saturated rings [6] [7] [8].
The relative orientation of the pyridine and piperazine rings exhibits significant variability depending on crystal packing forces and intermolecular interactions. Dihedral angles between the pyridine ring and the piperazine ring plane typically range from 35-45 degrees in related compounds [6] [7] [8]. This range suggests considerable conformational flexibility around the nitrogen-carbon bond connecting the two ring systems [6] [7].
Intermolecular hydrogen bonding patterns in the solid state significantly influence molecular conformation. The primary amine group can participate in hydrogen bonding interactions with neighboring molecules, potentially affecting the overall molecular geometry [6] [7] [8]. Studies of related compounds show that N-H...N hydrogen bonds are commonly observed, forming chain-like arrangements in the crystal lattice [6] [7].
The conformational flexibility observed in crystallographic studies suggests that the molecule can adopt multiple low-energy conformations, with the preferred conformation influenced by environmental factors such as solvent interactions and crystal packing forces [6] [7] [8]. This flexibility has important implications for the molecule's ability to interact with biological targets and its pharmacological properties.
Density Functional Theory calculations provide valuable insights into the electronic structure and geometric properties of 4-(Pyridin-2-yl)piperazin-1-amine. While specific DFT studies of this exact compound are limited in the literature, computational investigations of related pyridyl-piperazine derivatives using various functionals and basis sets offer relevant information [9] [10] [11].
The B3LYP functional combined with 6-31G(d,p) or 6-311++G(d,p) basis sets represents a commonly employed computational approach for studying piperazine derivatives [9] [10] [11]. These calculations typically predict molecular geometries that closely match experimental crystallographic data, with calculated bond lengths and angles falling within acceptable ranges of experimental values [9] [10].
Geometry optimization calculations reveal that the piperazine ring maintains a chair conformation as the global minimum energy structure, consistent with experimental observations [9] [11]. The pyridine ring remains planar, as expected for aromatic systems, and the dihedral angle between the pyridine and piperazine rings is predicted to be approximately 30-50 degrees, depending on the computational method employed [9] [11].
Vibrational frequency calculations provide theoretical predictions for infrared spectroscopic assignments. The calculated vibrational modes typically show good agreement with experimental infrared spectra, with N-H stretching modes predicted at approximately 3400-3500 wavenumbers and C-N stretching modes at 1100-1300 wavenumbers [9] [10]. These calculations help validate the experimental vibrational assignments and provide additional confidence in the structural characterization [9] [10].
Molecular orbital analysis reveals the electronic structure characteristics of 4-(Pyridin-2-yl)piperazin-1-amine and provides insights into its chemical reactivity and potential for intermolecular interactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) properties are particularly important for understanding the molecule's electronic behavior [13].
The HOMO typically exhibits significant electron density localized on the pyridine nitrogen atom and the primary amine group, reflecting the electron-donating character of these functional groups [13]. The pyridine ring contributes substantial π-electron density to the HOMO, while the piperazine ring provides additional electron density through its nitrogen atoms [13].
The LUMO is generally localized on the pyridine ring system, with significant contributions from the aromatic π* orbitals [13]. This distribution suggests that the pyridine ring represents the primary site for electrophilic attack and electron-accepting interactions [13]. The energy gap between HOMO and LUMO provides information about the molecule's electronic stability and reactivity [13].
Electron density distribution maps reveal regions of high and low electron density throughout the molecule. The nitrogen atoms, particularly the pyridine nitrogen and primary amine nitrogen, exhibit high electron density and represent potential sites for hydrogen bonding and coordination interactions [13]. The aromatic π-system of the pyridine ring shows characteristic electron density patterns typical of aromatic systems [13].
Natural bond orbital (NBO) analysis provides additional insights into the electronic structure by identifying the most significant orbital interactions and charge transfer processes within the molecule [13]. These calculations typically reveal significant charge transfer from the piperazine nitrogen to the pyridine ring, reflecting the electron-donating character of the piperazine system [13].